Conjonctyl

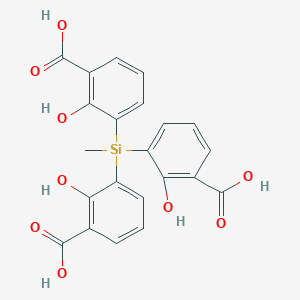

Description

Structure

2D Structure

Properties

CAS No. |

18981-26-5 |

|---|---|

Molecular Formula |

C22H18O9Si |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

3-[bis(3-carboxy-2-hydroxyphenyl)-methylsilyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C22H18O9Si/c1-32(14-8-2-5-11(17(14)23)20(26)27,15-9-3-6-12(18(15)24)21(28)29)16-10-4-7-13(19(16)25)22(30)31/h2-10,23-25H,1H3,(H,26,27)(H,28,29)(H,30,31) |

InChI Key |

LJPWBTLOVMUKJG-UHFFFAOYSA-N |

SMILES |

C[Si](C1=CC=CC(=C1O)C(=O)O)(C2=CC=CC(=C2O)C(=O)O)C3=CC=CC(=C3O)C(=O)O |

Canonical SMILES |

C[Si](C1=CC=CC(=C1O)C(=O)O)(C2=CC=CC(=C2O)C(=O)O)C3=CC=CC(=C3O)C(=O)O |

Other CAS No. |

18981-26-5 |

Synonyms |

conjonctyl methylsilanetriol salicylate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Cellular Uptake and Metabolism of Thiazolidine-Containing Compounds

Audience: Researchers, Scientists, and Drug Development Professionals Scope: This document provides an in-depth analysis of the cellular processes governing the uptake and metabolic fate of thiazolidine-containing compounds. Due to the limited public data on a specific molecule designated "MMST" (Methyl-Mercapto-S-Thiazolidine), this guide uses the well-characterized thiazolidinedione (TZD) MK-0767 as a primary exemplar to illustrate the core metabolic pathways, including ring opening, S-methylation, and subsequent oxidation. The principles and methodologies described herein are broadly applicable to the study of related heterocyclic compounds.

Introduction to Thiazolidine Metabolism

Thiazolidine and its derivatives, such as thiazolidinediones, are heterocyclic compounds utilized in various therapeutic areas. Their metabolic fate within the cell is complex, often involving a multi-step enzymatic cascade that modifies the core ring structure and its substituents. Understanding these pathways is critical for drug development, as metabolism dictates the compound's pharmacokinetic profile, efficacy, and potential for toxicity.

The metabolism of these compounds typically proceeds through Phase I and Phase II reactions. Phase I, functionalization, often involves oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2][3] This is frequently followed by Phase II, conjugation, where enzymes such as methyltransferases add endogenous moieties to increase water solubility and facilitate excretion.[1][4]

Cellular Uptake Mechanisms

While specific transporters for thiazolidine-based drugs are not extensively detailed in the provided literature, the cellular entry of small molecules is generally governed by several key mechanisms. The physicochemical properties of the compound, such as lipophilicity, charge, and size, determine the predominant route of uptake.[5][6]

-

Passive Diffusion: Small, lipophilic molecules can often traverse the lipid bilayer of the cell membrane without the aid of a transporter, moving down their concentration gradient.[7]

-

Facilitated Diffusion: This process involves membrane proteins (transporters or channels) that bind the molecule and facilitate its movement across the membrane, also down a concentration gradient.[7]

-

Active Transport: Requires energy, typically in the form of ATP, to move molecules against their concentration gradient via specific transporter proteins.[7]

-

Endocytosis: For larger molecules or particles, the cell membrane can invaginate to form a vesicle, engulfing the substance and bringing it into the cell.[8]

The experimental workflow to determine the primary mechanism of uptake for a novel thiazolidine compound is outlined in the diagram below.

Caption: Workflow for characterizing the cellular uptake mechanism of a test compound.

Metabolic Pathways of Thiazolidinediones: The MK-0767 Case Study

The metabolism of the thiazolidinedione MK-0767 has been studied in liver microsomes and hepatocytes, providing a detailed model for thiazolidine biotransformation. The primary site of metabolism is the TZD ring, which undergoes a cascade of enzymatic reactions.[4]

Phase I Metabolism: CYP-Mediated Reactions

The initial metabolic steps are catalyzed by Cytochrome P450 enzymes.[4]

-

TZD Ring Opening: CYP3A4 catalyzes the opening of the thiazolidinedione ring to form a mercapto derivative (M22).[4]

-

Hydroxylation: CYP3A4 is also responsible for hydroxylating the TZD ring to form a TZD-5-OH derivative (M24).[4]

-

O-Demethylation: CYP2C9 and CYP2C19 catalyze the O-desmethylation of other parts of the molecule (M28).[4]

Phase II Metabolism: S-Methylation and Subsequent Oxidation

Following the initial CYP-mediated reactions, hepatocytes generate several S-methylated metabolites. This indicates a crucial role for methyltransferases.[4]

-

S-Methylation: The mercapto derivative (M22) undergoes methylation, likely by microsomal thiol methyltransferases, to form a methyl mercapto metabolite (M25). The addition of the methyl donor S-adenosyl methionine (SAM) to in vitro microsomal incubations was shown to enhance this process.[4]

-

Oxidation of S-Methylated Metabolite: The methyl mercapto metabolite (M25) is further oxidized by both flavin-containing monooxygenase 3 (FMO3) and CYP3A4 to a methyl sulfoxide amide (M16).[4]

-

Secondary Oxidation: The methyl sulfoxide (M16) is then primarily oxidized by CYP3A4 to a methyl sulfone amide (M20).[4]

The overall metabolic cascade is illustrated in the signaling pathway diagram below.

Caption: Metabolic cascade of a model thiazolidinedione compound in hepatocytes.

Quantitative Data Summary

While specific kinetic parameters (Km, Vmax) are not provided in the source material, the relative roles of different enzymes and the observed metabolic products can be summarized.

Table 1: Enzymes and Metabolites in Thiazolidinedione Metabolism

| Metabolite ID | Metabolite Name | Precursor | Key Enzymes Involved | Metabolic Reaction |

|---|---|---|---|---|

| M22 | Mercapto Derivative | Parent | CYP3A4 | TZD Ring Opening |

| M24 | TZD-5-OH Derivative | Parent | CYP3A4 | Hydroxylation |

| M28 | O-desmethyl Derivative | Parent | CYP2C9, CYP2C19 | O-Demethylation |

| M25 | Methyl Mercapto | M22 | Thiol Methyltransferases | S-Methylation |

| M16 | Methyl Sulfoxide Amide | M25 | CYP3A4, FMO3 | Oxidation |

| M20 | Methyl Sulfone Amide | M16 | CYP3A4 | Oxidation |

Data derived from the in vitro study of MK-0767 in liver microsomes and hepatocytes.[4]

Experimental Protocols

The following section details the generalized methodologies for studying the metabolism of a novel thiazolidine compound, based on standard practices in the field.[4]

In Vitro Metabolism in Liver Microsomes

Objective: To identify Phase I metabolites and the primary CYP enzymes involved.

-

Preparation: Human liver microsomes are prepared and stored at -80°C. The protein concentration is determined using a standard assay (e.g., BCA).

-

Incubation Mixture: A typical incubation mixture (e.g., 200 µL final volume) contains:

-

Liver microsomes (e.g., 0.5 mg/mL)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compound (e.g., 1-10 µM)

-

NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, and 3.3 mM MgCl2)

-

-

Reaction: The reaction is initiated by adding the NADPH regenerating system after a pre-incubation period. Incubations are carried out at 37°C for a specified time (e.g., 0-60 minutes).

-

Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for quantification.

-

Analysis: Samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Enzyme Phenotyping: To identify specific CYP isozymes, the experiment is repeated with selective chemical inhibitors for major CYPs (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) or by using recombinant human CYP enzymes.

In Vitro Metabolism in Hepatocytes

Objective: To study both Phase I and Phase II metabolism in a more complete cellular system.

-

Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated plates. Cells are allowed to attach and form a monolayer.

-

Incubation: The culture medium is replaced with fresh medium containing the test compound (e.g., 1-10 µM).

-

Time Course: Samples of the cell culture medium and/or cell lysates are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Samples are processed similarly to microsomal samples, typically involving protein precipitation with a cold organic solvent.

-

Analysis: The supernatant is analyzed by LC-MS/MS to identify metabolites formed through both Phase I and Phase II pathways. The presence of S-methylated metabolites in hepatocytes, but not in NADPH-fortified microsomes, points to the involvement of cytosolic or non-NADPH-dependent microsomal enzymes like methyltransferases.[4]

Cofactor Enhancement Studies

Objective: To confirm the role of specific Phase II pathways.

-

Methodology: This experiment is conducted using the liver microsome protocol.

-

Modification: In addition to the NADPH regenerating system, a cofactor specific to the hypothesized Phase II reaction is added. To confirm S-methylation, S-adenosyl methionine (SAM), the methyl donor, is included in the incubation mixture.[4]

-

Analysis: An enhanced turnover of the parent compound and the appearance of metabolite profiles similar to those seen in hepatocytes confirms the role of the corresponding transferase enzyme.[4]

References

- 1. Drug-metabolizing enzymes: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Cytochrome P450 and Other Drug-Metabolizing Enzymes As Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide], a peroxisome proliferator-activated receptor alpha/gamma agonist. I. Role of cytochrome P450, methyltransferases, flavin monooxygenases, and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mmv.org [mmv.org]

- 6. scispace.com [scispace.com]

- 7. jackwestin.com [jackwestin.com]

- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Organic Silicon in Extracellular Matrix Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Its principal components, including collagen, elastin, and glycosaminoglycans (GAGs), are crucial for tissue integrity and function. Organic silicon, in bioavailable forms such as monomethylsilanetriol (MMST) and orthosilicic acid (OSA), has emerged as a significant modulator of ECM synthesis. This technical guide provides an in-depth analysis of the role of organic silicon in the synthesis of key ECM components, details experimental protocols for quantification, and elucidates the known signaling pathways involved.

Introduction: Organic Silicon and the Extracellular Matrix

Silicon is the third most abundant trace element in the human body and is particularly prevalent in connective tissues.[1] While dietary silicon exists in various forms, its bioavailability is a critical factor for its physiological effects.[2] Organic silicon compounds, such as monomethylsilanetriol (MMST) and choline-stabilized orthosilicic acid (ch-OSA), are noted for their higher bioavailability compared to inorganic forms.[2][3] These compounds are believed to play a vital role in the structural integrity of the ECM by influencing the synthesis of its core components.[4][5] A decline in silicon levels with age is correlated with reduced collagen and GAG synthesis, contributing to the aging of connective tissues.[1][6]

Role of Organic Silicon in Collagen Synthesis

Collagen is the most abundant protein in the ECM, providing tensile strength to tissues. Organic silicon, particularly in the form of orthosilicic acid, has been shown to stimulate the synthesis of type I collagen.[6][7]

Mechanism of Action:

The primary proposed mechanism for silicon's effect on collagen synthesis is through the activation of prolyl hydroxylase.[8][9] This enzyme is critical for the hydroxylation of proline residues in procollagen chains, a crucial step for the formation of a stable triple helix structure.[8] Without adequate hydroxylation, collagen fibrils are unstable and prone to degradation. Silicon is suggested to act as a cofactor or modulator of prolyl hydroxylase activity, thereby enhancing the production of mature, functional collagen.[7][10]

Quantitative Data on Collagen Synthesis:

The following tables summarize the quantitative effects of organic silicon on collagen synthesis from in vitro studies.

Table 1: Effect of Orthosilicic Acid on Type I Collagen Synthesis in Human Osteoblast-like Cells (MG-63)

| Orthosilicic Acid Concentration (µM) | Increase in Collagen Type I Synthesis (fold change vs. control) | p-value |

| 10 | 1.75 | < 0.001 |

| 20 | 1.8 | < 0.001 |

| 50 | 1.45 | = 0.004 |

Data adapted from Reffitt, D. M., et al. (2003).[6]

Table 2: Effect of a Silanol-Based Product (RRS® Silisorg) on Collagen Type I Gene Expression in Human Fibroblasts

| RRS® Silisorg Concentration (mg/mL) | Time (hours) | Increase in COL1A1 Gene Expression (fold change vs. control) | p-value |

| 0.2 | 48 | 2.61 ± 0.39 | < 0.05 |

| 1 | 48 | 4.73 ± 1.06 | < 0.05 |

Data adapted from Campo, A., et al. (2018).[1]

Role of Organic Silicon in Elastin Synthesis

Elastin is an ECM protein responsible for the elasticity and resilience of tissues. Evidence suggests that organic silicon also promotes the synthesis of elastin, contributing to the flexibility of connective tissues.[4][11]

Mechanism of Action:

The precise mechanism by which organic silicon stimulates elastin synthesis is less defined than its role in collagen production. However, it is hypothesized that silicon's influence on fibroblast activity and gene expression extends to the regulation of the elastin gene (ELN).[1]

Quantitative Data on Elastin Synthesis:

Table 3: Effect of a Silanol-Based Product (RRS® Silisorg) on Elastin Gene Expression in Human Fibroblasts

| RRS® Silisorg Concentration (mg/mL) | Time (hours) | Increase in Elastin Gene Expression (fold change vs. control) | p-value |

| 1 | 48 | 2.57 ± 0.18 | < 0.05 |

Data adapted from Campo, A., et al. (2018).[1]

Role of Organic Silicon in Glycosaminoglycan (GAG) Synthesis

Glycosaminoglycans are long, unbranched polysaccharides that are major components of the ground substance of the ECM. They play a crucial role in hydration and lubrication of tissues. Silicon is necessary for the formation of GAGs, such as hyaluronic acid and chondroitin sulfate.[1][2]

Mechanism of Action:

Silicon is thought to be involved in the enzymatic processes of GAG synthesis and their subsequent cross-linking with other ECM proteins to form proteoglycans.[1] A deficiency in silicon has been shown to negatively impact the synthesis of GAGs in bone and cartilage.[6]

Signaling Pathways Modulated by Organic Silicon

Recent research has begun to uncover the signaling pathways through which organic silicon exerts its effects on ECM synthesis.

PI3K-Akt-mTOR Pathway:

In human osteoblast-like cells, orthosilicic acid has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) signaling pathway.[12] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of this pathway by orthosilicic acid leads to increased expression of osteogenic markers, including type I collagen.[12]

Prolyl Hydroxylase Activation:

As previously mentioned, a key mechanism of organic silicon is its influence on prolyl hydroxylase activity, which is essential for collagen maturation.

Modulation of TGF-β Signaling:

Some studies suggest that silica can antagonize the effects of Transforming Growth Factor-beta (TGF-β), a potent stimulator of fibrosis.[12] By downregulating TGF-β, silica may help to regulate normal ECM turnover and prevent excessive collagen deposition.[12]

Experimental Protocols

This section provides detailed methodologies for the quantification of key ECM components in cell culture models.

Quantification of Collagen

This colorimetric assay is used to quantify total collagen in cell cultures.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., Kahle's fixative: 26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid)

-

Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

-

0.01 M HCl

-

Destain solution (0.1 M NaOH)

-

Microplate reader

Procedure:

-

Culture cells in a 96-well plate to desired confluency and apply experimental treatments.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 100 µL of fixative solution for 10 minutes at room temperature.

-

Wash the wells twice with PBS.

-

Add 100 µL of Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature.

-

Aspirate the staining solution and wash the wells with 0.01 M HCl until the supernatant is clear.

-

Add 100 µL of 0.1 M NaOH to each well to elute the bound dye.

-

Read the absorbance at 540 nm using a microplate reader.

-

Quantify collagen content by comparing the absorbance to a standard curve of known collagen concentrations.[13]

This immunoassay provides specific quantification of type I collagen.

Materials:

-

Type I collagen capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cell lysate or culture supernatant samples

-

Biotinylated type I collagen detection antibody

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

ELISA plate reader

Procedure:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add TMB substrate. Incubate in the dark until color develops.

-

Add stop solution to quench the reaction.

-

Read the absorbance at 450 nm.

-

Calculate the concentration of type I collagen from the standard curve.[14]

Quantification of Elastin

This dye-binding assay quantifies soluble and insoluble elastin.

Materials:

-

Fastin™ Elastin Assay Kit (containing Elastin Precipitating Reagent, Dye Reagent, and Dye Dissociation Reagent)

-

α-elastin standard

-

Microcentrifuge

-

Spectrophotometer

Procedure:

-

For insoluble elastin, extract it from cell layers by heating with 0.25 M oxalic acid at 100°C for 1 hour to convert it to soluble α-elastin.

-

To 100 µL of sample or standard, add 100 µL of Elastin Precipitating Reagent.

-

Incubate for 10 minutes at room temperature and then centrifuge at >10,000 x g for 10 minutes.

-

Discard the supernatant and add 1 mL of Dye Reagent to the pellet.

-

Incubate for 90 minutes at room temperature with shaking.

-

Centrifuge at >10,000 x g for 10 minutes and discard the supernatant.

-

Add 250 µL of Dye Dissociation Reagent to the pellet and vortex to dissolve.

-

Read the absorbance at 513 nm.

-

Determine elastin concentration from the standard curve.[14][15]

Quantification of Glycosaminoglycans (GAGs)

This colorimetric assay is used for the quantification of sulfated GAGs.

Materials:

-

DMMB reagent (16 mg/L 1,9-dimethylmethylene blue in a solution containing 3.04 g/L glycine, 2.37 g/L NaCl, and 95 mL/L of 0.1 M acetic acid, pH 3.0)

-

Chondroitin sulfate standard

-

Microplate reader

Procedure:

-

Prepare a standard curve of chondroitin sulfate.

-

Pipette 20 µL of standards and samples into a 96-well plate.

-

Add 200 µL of DMMB reagent to each well.

-

Immediately read the absorbance at 525 nm.

-

Calculate the GAG concentration from the standard curve.[10][13]

Gene Expression Analysis by RT-qPCR

This technique is used to quantify the mRNA levels of ECM genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., COL1A1, ELN) and a reference gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Isolate total RNA from cultured cells treated with organic silicon.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target and reference genes.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[1]

Experimental Workflow Visualization

Conclusion and Future Directions

Organic silicon is a promising agent for promoting the synthesis of the extracellular matrix. Its ability to stimulate collagen, elastin, and GAG production makes it a valuable area of research for applications in dermatology, bone and cartilage regeneration, and anti-aging medicine. The elucidation of its mechanisms of action, particularly through the PI3K-Akt-mTOR pathway and the activation of prolyl hydroxylase, provides a foundation for targeted therapeutic development.

Future research should focus on:

-

Conducting more comprehensive dose-response studies with various forms of organic silicon on a wider range of cell types.

-

Further dissecting the signaling pathways to identify all molecular players involved.

-

Performing in vivo studies to validate the in vitro findings and assess the therapeutic potential of organic silicon in tissue repair and regeneration.

-

Investigating the long-term effects and safety of organic silicon supplementation.

This technical guide provides a solid framework for researchers and professionals in drug development to understand and investigate the critical role of organic silicon in ECM synthesis. The provided protocols and pathway diagrams serve as valuable tools for designing and executing further studies in this exciting field.

References

- 1. ilexlife.com [ilexlife.com]

- 2. Activation of the HIF prolyl hydroxylase by the iron chaperones PCBP1 and PCBP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of choline-stabilized orthosilicic acid in patients with peri-implantitis: an exploratory randomized, double-blind, placebo controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Choline-stabilized orthosilicic acid supplementation as an adjunct to Calcium/Vitamin D3 stimulates markers of bone formation in osteopenic females: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. siliqa.com [siliqa.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. a3p-scientific.com [a3p-scientific.com]

- 12. Silica and its antagonistic effects on transforming growth factor-beta in lung fibroblast extracellular matrix production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. De Novo Synthesis of Elastin by Exogenous Delivery of Synthetic Modified mRNA into Skin and Elastin-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biovendor.com [biovendor.com]

In Vitro Effects of Monomethylsilanetriol on Fibroblast Proliferation and Activity: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylsilanetriol (MMST), a bioavailable form of organic silicon, has garnered significant interest for its potential role in connective tissue health and skin aging.[1][2] Silicon is a crucial trace element for the proper functioning of the extracellular matrix (ECM), and its levels in the body are reported to decline with age.[1] Fibroblasts are the primary cells responsible for synthesizing ECM components, including collagen and elastin, which provide structural integrity and elasticity to the skin.[3] A reduction in silicon may impair the synthetic capacity of these cells.[1]

This technical guide provides an in-depth review of the current in vitro evidence detailing the effects of monomethylsilanetriol and related organic silicon compounds on human fibroblast proliferation, viability, and biosynthetic activity. It summarizes key quantitative data, outlines common experimental protocols, and visualizes the proposed mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of organic silicon compounds on human fibroblasts.

Table 2.1: Effect of Methylsilanol Mannuronate on Fibroblast Gene Expression

This study utilized a silanol-based medical device, RRS® Silisorg, which contains methylsilanol mannuronate as its organic silicon source.[4] Gene expression was assessed via qPCR in synchronized human skin fibroblasts (ATCC-CRL-2522).[4]

| Gene Target | Concentration | Time Point | Fold Increase in Gene Expression (vs. Control) |

| HAS2 (Hyaluronan Synthase 2) | 1 mg/mL | 24 hours | 25.0x |

| Collagen Type I | 1 mg/mL | 48 hours | 4.7x |

| Elastin | 1 mg/mL | 48 hours | 2.5x |

| Data sourced from an in vitro study on RRS® Silisorg.[4] |

Table 2.2: Effect of Organic Silicon on Fibroblast Viability

The viability of human fibroblasts treated with RRS® Silisorg was evaluated using an MTT assay. Results are expressed as a percentage of viability compared to the negative control. The study found that the product does not negatively affect human fibroblast viability.[4]

| Treatment | Concentration | Time Point | % Viability (vs. Control) |

| RRS® Silisorg | 0.2 mg/mL | 24 hours | No significant effect |

| RRS® Silisorg | 1.0 mg/mL | 24 hours | No significant effect |

| RRS® Silisorg | 0.2 mg/mL | 48 hours | No significant effect |

| RRS® Silisorg | 1.0 mg/mL | 48 hours | No significant effect |

| Data interpretation based on figures from an in vitro study on RRS® Silisorg.[4] |

Table 2.3: Effect of "LIVING SILICA™" on Collagen Synthesis

This study measured the impact of a commercial organic silicon product on collagen production by assessing hydroxyproline concentration via HPLC in human fibroblast cultures.[5]

| Treatment | Concentration | % Increase in Collagen (vs. Control) | Cytotoxicity |

| LIVING SILICA™ | 0.2% | 9% | Not significant |

| LIVING SILICA™ | 0.5% | 13% | Not significant |

| LIVING SILICA™ | 1.0% | 19% | Not significant |

| Data sourced from a clinical expertise institute report.[5] |

Experimental Protocols

The following section details a generalized methodology for assessing the in vitro effects of MMST on fibroblasts, based on protocols described in the cited literature.[3][4][6]

3.1 Cell Culture

-

Cell Line: Primary human skin fibroblasts (e.g., ATCC-CRL-2522) are commonly used.[4]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (D-MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[4]

3.2 Proliferation and Viability Assay (MTT Assay)

-

Seeding: Fibroblasts are seeded into 24-well or 96-well plates at a density of 10,000-15,000 cells/well and allowed to adhere for 24 hours.[3][4]

-

Serum Starvation: To synchronize the cell cycles, the growth medium is replaced with a serum-free medium for 6-24 hours before treatment.[4]

-

Treatment: Cells are exposed to various concentrations of MMST (e.g., 0.2 and 1.0 mg/mL) in a fresh, serum-free medium.[4] Untreated cells serve as a negative control, and a known mitogen (e.g., 50 µg/mL human insulin) can be used as a positive control.[4]

-

Incubation: Cells are incubated for specified time points (e.g., 24 and 48 hours).[4]

-

MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization & Reading: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the crystals. The absorbance is measured on a microplate reader (typically at 570 nm).

3.3 Gene Expression Analysis (RT-qPCR)

-

Cell Treatment: Fibroblasts are cultured and treated with MMST as described above (3.2.1 - 3.2.4).

-

RNA Extraction: Total RNA is isolated from the fibroblast cultures at the desired time points using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): qPCR is performed using specific primers for target genes (e.g., COL1A1, ELN, HAS2) and a reference (housekeeping) gene.

-

Analysis: The relative gene expression is calculated using the comparative Cq (ΔΔCq) method.

3.4 Collagen Synthesis Assay (Hydroxyproline Analysis)

-

Cell Treatment: Fibroblasts are cultured and treated with MMST for a defined period.

-

Hydrolysis: The cell culture supernatant and cell lysate are collected and subjected to acid hydrolysis (e.g., with 6N HCl) to break down proteins into their constituent amino acids.

-

Derivatization & HPLC: The hydrolysate is analyzed using reverse-phase high-performance liquid chromatography (HPLC) to separate and quantify the amount of hydroxyproline, an amino acid characteristic of collagen.[5] The concentration is compared against a standard curve.

Visualizations: Workflows and Signaling Pathways

4.1 Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effect of Monomethylsilanetriol on fibroblast cultures.

4.2 Proposed Signaling Pathway for Collagen Synthesis

Evidence suggests that organic silicon does not directly alter collagen gene expression but rather modulates the activity of key enzymes involved in post-translational modification of collagen.[4] MMST is readily absorbed and converted into biologically active orthosilicic acid (OSA), which is hypothesized to be the active molecule.[7]

References

- 1. Anti-Aging Effects of Monomethylsilanetriol and Maltodextrin-Stabilized Orthosilicic Acid on Nails, Skin and Hair | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]

- 4. In vitro study of RRS® Silisorg CE Class III medical device composed of silanol: effect on human skin fibroblasts and its clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.livingsilica.com [blog.livingsilica.com]

- 6. Fibroblasts as an experimental model system for the study of comparative physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The silicon supplement ‘Monomethylsilanetriol’ is safe and increases the body pool of silicon in healthy Pre-menopausal women - PMC [pmc.ncbi.nlm.nih.gov]

Monomethylsilanetriol (MMST) in Tissue Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethylsilanetriol (MMST), a highly bioavailable source of organic silicon, is emerging as a promising agent in the field of tissue regeneration. Its purported ability to enhance the synthesis of crucial extracellular matrix components, particularly collagen, has garnered significant interest for applications in dermatology, bone regeneration, and overall connective tissue health. This technical guide provides a comprehensive overview of the current understanding of MMST's mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and detailing the experimental protocols used in its evaluation. Furthermore, this document visualizes the core signaling pathways implicated in MMST's regenerative effects, offering a foundational resource for researchers and professionals in drug development.

Introduction

Silicon is the third most abundant trace element in the human body, with high concentrations found in connective tissues.[1] Its role in the structural integrity and function of these tissues is intrinsically linked to its bioavailable form. Monomethylsilanetriol (MMST), with the chemical formula CH₃Si(OH)₃, is an organosilicon compound that exhibits exceptional bioavailability, reportedly around 64%, significantly higher than other silicon sources like silica and horsetail extracts.[2][3][4] This superior absorption profile is attributed to its monomeric and stable nature in aqueous solutions.[5] Upon absorption, MMST is believed to be converted into the biologically active orthosilicic acid (OSA).[1] This guide delves into the scientific evidence supporting the role of MMST in tissue regeneration, with a focus on its impact on skin and bone.

Mechanisms of Action in Tissue Regeneration

The primary mechanism by which MMST is thought to promote tissue regeneration is through the stimulation of collagen synthesis.[6][7] Collagen is the most abundant protein in the human body and the main structural component of connective tissues, including skin, bones, tendons, and ligaments.[4] Silicon, delivered via MMST, is believed to act as a crucial cofactor for prolyl hydroxylase, an enzyme essential for the hydroxylation of proline residues during collagen fiber formation, thereby enhancing its stability and strength.[8]

Skin Regeneration

In the context of skin, MMST's ability to boost collagen production can lead to improvements in skin elasticity, firmness, and a reduction in the appearance of wrinkles.[1][9] Furthermore, silicon plays a role in the synthesis of glycosaminoglycans (GAGs), such as hyaluronic acid, which are vital for maintaining skin hydration.

Bone Regeneration

In bone tissue, MMST contributes to the organic matrix, primarily composed of type I collagen.[2] It is suggested that silicon stimulates osteoblasts, the cells responsible for bone formation, and may be involved in the initiation of bone mineralization.[2] Observational studies in rats have shown a positive association between serum silicon levels from MMST supplementation and bone mineral density, particularly in females, suggesting a potential interaction with estradiol.[10]

Signaling Pathways

Recent research has begun to elucidate the molecular signaling pathways through which the bioactive form of MMST, orthosilicic acid (OSA), exerts its effects on tissue regeneration.

Bone Morphogenetic Protein-2 (BMP-2)/Smad/RUNX2 Pathway in Osteogenesis

In osteoblast-like cells, OSA has been shown to stimulate the synthesis of type I collagen and osteocalcin, a key protein in bone mineralization, through the activation of the BMP-2/Smad/RUNX2 signaling pathway. OSA upregulates the expression of Bone Morphogenetic Protein-2 (BMP-2), which in turn phosphorylates Smad1/5. This complex then translocates to the nucleus, activating the transcription factor RUNX2, a master regulator of osteoblast differentiation. RUNX2 subsequently promotes the expression of osteogenic markers like type I collagen (COL1A1) and osteocalcin.

PI3K/Akt/mTOR Pathway in Osteogenesis and Angiogenesis

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade influenced by OSA. In human osteoblast-like cells, OSA enhances the expression of key components of this pathway, including PI3K, phosphorylated Akt (P-Akt), and phosphorylated mTOR (P-mTOR). This activation leads to an increase in osteogenic markers. The PI3K/Akt/mTOR pathway is also implicated in promoting angiogenesis in human umbilical vein endothelial cells (HUVECs), which is a crucial process in wound healing and tissue regeneration.

Quantitative Data from Key Studies

The following tables summarize quantitative data from significant studies investigating the effects of MMST on tissue regeneration.

Table 1: Clinical Trial on Skin Aging [1][9]

| Parameter | Treatment Group (MMST) | Placebo Group | Outcome |

| Study Design | Randomized, double-blind, placebo-controlled | Randomized, double-blind, placebo-controlled | - |

| Participants | 17 healthy volunteers | 17 healthy volunteers | - |

| Dosage | 5 mg elemental Si (as MMST) twice daily | Placebo twice daily | - |

| Duration | 150 days | 150 days | - |

| Facial Wrinkles | Significant betterment (p < 0.05) | No significant change | Improved skin appearance |

| UV Spots | Significant betterment (p < 0.05) | No significant change | Reduction in photodamage |

| Skin Texture | Observed changes | Observed changes | - |

| Eyelash Length | Observed changes | Observed changes | - |

Table 2: Safety and Bioavailability Study [11]

| Parameter | Value |

| Study Design | Double-blind, randomised, placebo-controlled, cross-over |

| Participants | 22 healthy pre-menopausal women (22-38 years) |

| Dosage | 10.5 mg Si/day (as MMST) |

| Duration | 4 weeks |

| Fasting Serum Total Si (vs. Baseline) | Significant increase (P = 0.008) |

| Fasting Serum Total Si (vs. Placebo) | Significant increase (P = 0.007) |

| Fasting Urine Total Si (vs. Baseline) | Significant increase (P ≤ 0.003) |

| Fasting Urine Total Si (vs. Placebo) | Significant increase (P ≤ 0.003) |

| Adverse Effects | None reported |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating MMST.

In Vitro Osteoblast Differentiation Study

-

Cell Lines: Human osteosarcoma cell lines MG-63 and U2-OS were utilized as models for human osteoblasts.[8]

-

Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[12]

-

Treatment: Cells were treated with various concentrations of orthosilicic acid (OSA), the bioactive form of MMST.

-

Analysis of Protein Expression (Western Blotting):

-

Cells were lysed to extract total protein.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., BMP-2, p-Smad1/5, RUNX2, Collagen Type I).

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunofluorescence:

-

Cells were grown on coverslips, fixed, and permeabilized.

-

Non-specific binding was blocked, followed by incubation with primary antibodies.

-

Cells were then incubated with fluorescently labeled secondary antibodies.

-

Nuclei were counterstained with DAPI.

-

Images were captured using a fluorescence microscope.

-

Clinical Trial for Skin Anti-Aging Effects

-

Study Design: A randomized, double-blind, placebo-controlled clinical trial.[1]

-

Participants: Healthy female volunteers with signs of photoaged skin.

-

Intervention: Oral administration of MMST (5 mg of elemental silicon) or a placebo, twice daily for 150 days.[1]

-

Skin Analysis:

-

Multispectral Face Imaging: A system such as the VISIA® Complexion Analysis System was used to objectively quantify changes in skin parameters.[1][13][14][15][16][17] This system captures images under different lighting conditions (standard, cross-polarized, and UV) to analyze features like wrinkles, UV spots, texture, and pores.[16]

-

Clinical Evaluation: Dermatological assessment of skin aging parameters.

-

Subjective Evaluation: Participants completed self-assessment questionnaires regarding perceived improvements in their skin.

-

Safety and Bioavailability Study in Healthy Women

-

Study Design: A double-blind, randomised, placebo-controlled, cross-over study.[2][9][10][11][18]

-

Participants: Healthy pre-menopausal women.[11]

-

Intervention: Supplementation with MMST at a daily dose of 10.5 mg of silicon for 4 weeks, with a washout period before crossing over to the placebo group.[11]

-

Sample Collection: Fasting blood and urine samples were collected at baseline and at the end of each 4-week period.[11]

-

Analytical Methods:

-

Total Silicon Analysis: Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) was used to measure total silicon concentrations in serum and urine.[11]

-

MMST Analysis: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy was employed to quantify MMST levels in serum and urine.[11]

-

Serum Biochemistry: A full panel of serum biochemical markers was analyzed to assess safety.[11]

-

Conclusion and Future Directions

Monomethylsilanetriol presents a compelling case as a bioactive compound for promoting tissue regeneration, particularly in the realms of dermatology and orthopedics. Its high bioavailability and demonstrated effects on collagen synthesis, underpinned by emerging evidence of its role in key signaling pathways, position it as a strong candidate for further investigation and development.

Future research should focus on elucidating the precise molecular mechanisms of MMST and its metabolites in a wider range of cell types and tissues. Larger, long-term clinical trials are warranted to establish optimal dosages and to confirm its efficacy and safety for various regenerative applications. Furthermore, exploring the synergistic potential of MMST with other regenerative therapies could open new avenues for advanced tissue engineering and regenerative medicine. This technical guide serves as a foundational resource to inform and guide these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. The silicon supplement 'Monomethylsilanetriol' is safe and increases the body pool of silicon in healthy Pre-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Coupling of Smad and Runx2 for Execution of the BMP2 Osteogenic Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. SBP effects on BMP2-Smad1/5/9-Runx2 signaling pathway [pfocr.wikipathways.org]

- 8. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d.docksci.com [d.docksci.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. IL-6 Promotes Cancer Stemness and Oncogenicity in U2OS and MG-63 Osteosarcoma Cells by Upregulating the OPN-STAT3 Pathway [jcancer.org]

- 13. Assessment of the reproducibility and accuracy of the Visia® Complexion Analysis Camera System for objective skin analysis of facial wrinkles and skin age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. VISIA Skin Analysis System as a Tool to Evaluate the Reduction of Pigmented Skin and Vascular Lesions Using the 532 Nm Laser - PMC [pmc.ncbi.nlm.nih.gov]

- 15. VISIA Skin Analysis | Canfield Scientific [canfieldsci.com]

- 16. VISIA System: A Possible Tool in the Cosmetic Practice - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 17. Is Visia Skin Analysis Accurate? [djmimoreme.com]

- 18. There are not enough data to conclude that Monomethylsilanetriol is safe | springermedizin.de [springermedizin.de]

The Bioavailability of Different Forms of Organic Silicon: A Technical Guide

Abstract: Silicon is an essential trace element crucial for the health of bone and connective tissues. Its therapeutic and supplemental efficacy is, however, entirely dependent on its bioavailability—the degree to which it can be absorbed and utilized by the body. The primary absorbable form of silicon is orthosilicic acid (OSA), a monomeric molecule that is notoriously unstable at high concentrations, readily polymerizing into less bioavailable forms. This technical guide provides an in-depth analysis of the bioavailability of various organic and stabilized forms of silicon, including Monomethylsilanetriol (MMST) and Choline-Stabilized Orthosilicic Acid (ch-OSA). We present comparative quantitative data, detail the experimental protocols for bioavailability assessment, and illustrate the underlying mechanisms of absorption and action through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of silicon supplementation.

Introduction: The Silicon Bioavailability Challenge

Silicon (Si) is recognized for its role in the synthesis and stabilization of collagen and the formation of glycosaminoglycans, which are fundamental components of the extracellular matrix in tissues such as bone, cartilage, skin, hair, and nails.[1] Dietary silicon deficiency has been linked to poorly formed joints and defects in bone and cartilage.[1]

The primary challenge in silicon supplementation lies in its chemistry. Silicon is absorbed in the gastrointestinal tract exclusively as monomeric orthosilicic acid (OSA) [Si(OH)4] .[2] However, OSA is only stable in very dilute solutions (less than 0.1%).[3] At higher, more practical concentrations for supplementation, OSA undergoes polymerization, forming larger, less soluble polysilicic acids and colloidal silica, which have markedly lower bioavailability.[3][4] Consequently, the development of stabilized, monomeric forms of silicon has been a critical goal for effective supplementation. This guide examines the most significant of these forms.

Prominent Forms of Organic and Stabilized Silicon

To overcome the polymerization issue, several forms of bioavailable silicon have been developed:

-

Monomethylsilanetriol (MMST): An organosilicon compound where one hydroxyl group of OSA is replaced by a methyl group. This modification confers high stability, preventing polymerization even at high concentrations.[5] MMST is readily absorbed and is believed to be converted to the biologically active OSA within the body.[5][6]

-

Choline-Stabilized Orthosilicic Acid (ch-OSA®): This form utilizes choline, an essential nutrient, to form a complex with OSA. This stabilization prevents OSA molecules from aggregating and polymerizing, maintaining them in a bioavailable, monomeric state.[7][8]

-

Maltodextrin-Stabilized Orthosilicic Acid (M-OSA): In this formulation, maltodextrin is used as the stabilizing agent to prevent the polymerization of OSA.

-

Natural Sources: Certain foods and beverages, like beer and green beans, contain silicon in forms that are readily hydrolyzed to OSA in the digestive tract.[3][4]

Comparative Bioavailability: Quantitative Data

The most definitive human study comparing the relative absorption of silicon from various sources was conducted by Sripanyakorn et al. (2009). Bioavailability was determined by measuring the total silicon excreted in the urine over a 6-hour period following ingestion, a standard proxy for gastrointestinal absorption.[4][9] The findings from this and other key studies are summarized below.

| Silicon Source | Chemical Form | Bioavailability (% of Ingested Dose) | Key Citation(s) |

| Supplements | |||

| Monomethylsilanetriol (MMST) | Organic Monomer | 64% | [3][4][10] |

| Choline-Stabilized OSA (ch-OSA®) | Stabilized Monomer | 17% | [3][4] |

| Colloidal Silica | Polymerized | 1% | [3][4] |

| Foods & Beverages | |||

| Alcohol-Free Beer | Predominantly OSA | 64% | [3][4] |

| Green Beans | Phytolithic Silica | 44% | [3][4] |

| Orthosilicic Acid (Aqueous Solution) | Monomeric OSA | 43% | [3][4] |

| Bananas | Phytolithic Silica | 4% | [3][4] |

| Other | |||

| Magnesium Trisilicate (Antacid) | Silicate Salt | 4% | [3][4] |

Table 1: Comparative bioavailability of silicon from various supplemental and dietary sources. Data primarily derived from Sripanyakorn et al. (2009).

Mechanisms of Absorption and Action

The bioavailability of any silicon form is dictated by its ability to present monomeric orthosilicic acid to the intestinal wall.

Once absorbed into the bloodstream, orthosilicic acid is transported to target tissues where it exerts its biological effects. A primary mechanism of action is the stimulation of collagen synthesis in cells like osteoblasts (in bone) and fibroblasts (in skin).[11][12] This is thought to occur, in part, through the upregulation of key enzymes and transcription factors involved in collagen production.[1][13]

Key Experimental Protocols

The accurate determination of silicon bioavailability requires rigorous and validated methodologies. The comparative study by Sripanyakorn et al. (2009) serves as a benchmark protocol.[4]

Objective: To determine the comparative absorption of silicon from different foods and supplements in healthy human subjects.

Study Design:

-

A randomized, open-label, cross-over study.

-

Each fasting, healthy subject ingested two of the eight test sources, separated by a one-week washout period to ensure baseline levels were re-established.[4]

Subjects:

-

Healthy adult volunteers with normal renal function, confirmed by serum creatinine levels.[14]

Intervention:

-

Subjects consumed a single dose of one of eight silicon sources after an overnight fast. The sources included: alcohol-free beer, aqueous orthosilicic acid solution (positive control), bananas, green beans, choline-stabilized OSA (ch-OSA), monomethylsilanetriol (MMST), colloidal silica (CS), and magnesium trisilicate.[4]

Sample Collection and Analysis:

-

Baseline: Fasting blood and a complete 24-hour urine sample were collected before the intervention to establish baseline silicon levels.

-

Post-Ingestion: Blood samples were drawn at timed intervals (e.g., 0.5, 1, 1.5, 2, 4, 6 hours) to determine serum silicon kinetics. Urine was collected for a 6-hour period post-ingestion.[14]

-

Analytical Method: Total silicon concentrations in serum and urine were measured using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[4][15][16] This technique is highly sensitive and specific for elemental analysis. Samples, particularly biological matrices, require digestion prior to analysis, often using methods like non-oxidative alkaline digestion with tetramethylammonium hydroxide in a microwave system to ensure all silicon forms are solubilized for measurement.[15][17]

-

Bioavailability Calculation: The total amount of silicon excreted in the urine over the 6-hour collection period, corrected for baseline excretion, was expressed as a percentage of the total silicon dose ingested. This value serves as the primary measure of absorption.[4][9]

Conclusion and Implications

The available scientific evidence conclusively demonstrates that the bioavailability of silicon is critically dependent on its chemical form.

-

High Bioavailability: Monomeric forms, including the organosilicon compound Monomethylsilanetriol (MMST) and silicon from certain beverages like beer, exhibit the highest absorption rates, approaching 64%.[3][4] These forms are readily absorbed without the need for significant gastrointestinal processing.

-

Moderate Bioavailability: Stabilized forms of orthosilicic acid, such as ch-OSA , offer significantly improved bioavailability compared to polymerized silica, though they are not absorbed as efficiently as MMST.[3][4] Silicon from some solid foods, like green beans, is also moderately well absorbed.[4]

-

Low Bioavailability: Unstabilized, polymerized forms of silicon, such as colloidal silica and many plant- or mineral-derived silica powders, have very poor bioavailability (often ~1% or less).[3][4][10]

For researchers and professionals in drug and supplement development, these findings underscore the necessity of selecting a silicon source based on robust bioavailability data. The use of monomeric or effectively stabilized forms is paramount to ensuring that the elemental silicon is absorbed and can reach target tissues to exert its beneficial biological effects on bone and connective tissue health. Future research should continue to explore novel stabilization techniques and further elucidate the specific cellular mechanisms of silicon action.

References

- 1. intuizoon.com [intuizoon.com]

- 2. Choline-stabilized orthosilicic acid supplementation as an adjunct to Calcium/Vitamin D3 stimulates markers of bone formation in osteopenic females: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The comparative absorption of silicon from different foods and food supplements. [instituteofmineralresearch.org]

- 5. Anti-Aging Effects of Monomethylsilanetriol and Maltodextrin-Stabilized Orthosilicic Acid on Nails, Skin and Hair [mdpi.com]

- 6. The silicon supplement ‘Monomethylsilanetriol’ is safe and increases the body pool of silicon in healthy Pre-menopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosil.ro [biosil.ro]

- 8. The effect of choline-stabilized orthosilicic acid in patients with peri-implantitis: an exploratory randomized, double-blind, placebo controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dietary silicon intake and absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biomedica.com.au [biomedica.com.au]

- 11. colasil.com [colasil.com]

- 12. Orthosilicic acid stimulates collagen type 1 synthesis and osteoblastic differentiation in human osteoblast-like cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological Silicon Stimulates Collagen Type 1 and Osteocalcin Synthesis in Human Osteoblast-Like Cells Through the BMP-2/Smad/RUNX2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cambridge.org [cambridge.org]

- 15. Determination of silicon in biological samples by ICP-OES after non-oxidative decomposition under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The silicon supplement 'Monomethylsilanetriol' is safe and increases the body pool of silicon in healthy Pre-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Investigating the Anti-Inflammatory Properties of Methyl-Modified S-Adenosyl-L-Methionine (MMST): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a wide range of debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel and effective anti-inflammatory agents remains a critical focus of biomedical research. This technical guide explores the anti-inflammatory properties of a compound of interest, potentially a methyl-modified derivative of S-adenosyl-L-methionine, here referred to as MMST. While public scientific literature does not extensively document a compound specifically abbreviated as "MMST," substantial research exists on the anti-inflammatory effects of S-adenosyl-L-methionine (SAMe), a naturally occurring molecule involved in key metabolic pathways. It is plausible that MMST represents a novel, perhaps methylated, analogue of SAMe, designed to enhance its therapeutic properties. This document will, therefore, focus on the established anti-inflammatory profile of SAMe as a foundational analogue, providing a comprehensive resource for researchers investigating MMST or similar compounds.

Anti-Inflammatory Effects of S-Adenosyl-L-Methionine (SAMe): Quantitative Data

S-adenosyl-L-methionine has demonstrated significant anti-inflammatory effects across various preclinical models. These effects are often measured by the inhibition of pro-inflammatory markers and the promotion of anti-inflammatory mediators.

| Experimental Model | Key Inflammatory Markers | Dosage of SAMe | Observed Effect | Citation |

| Lipopolysaccharide (LPS)-stimulated human THP-1 macrophages | TNF-α expression | 500 µmol/L | 45% decrease in expression | [1] |

| Lipopolysaccharide (LPS)-stimulated human THP-1 macrophages | IL-10 expression | 500 µmol/L | 77% increase in expression | [1] |

| Carrageenan-induced rat hind paw inflammation | Paw edema | 50mg/kg | Inhibition of early phases of inflammation | [2] |

| Histamine and platelet-activating factor (PAF) induced rat hind paw inflammation | Paw inflammation | Not specified | Inhibition of inflammation | [2] |

| β-aminopropionitrile monofumarate (BAPN)-induced thoracic aortic dissection in mice | Inflammatory cell infiltration | Not specified | Notable reduction in inflammatory polarization of macrophages | [3] |

| β-aminopropionitrile monofumarate (BAPN)-induced thoracic aortic dissection in mice | Inflammatory cytokine expression (IL-1β, TNF-α) in macrophages | Not specified | Reduced expression | [3] |

Key Signaling Pathways in the Anti-Inflammatory Action of SAMe

The anti-inflammatory effects of S-adenosyl-L-methionine are mediated through its influence on several critical signaling pathways. As a primary methyl group donor, SAMe plays a crucial role in epigenetic regulation and the modulation of inflammatory gene expression.

One of the core mechanisms involves the methylation of DNA and histones, which can alter the transcription of pro- and anti-inflammatory genes.[1] SAMe has been shown to downregulate the expression of the pro-inflammatory cytokine TNF-α while upregulating the anti-inflammatory cytokine IL-10 in macrophages.[1][3] This modulation is, in part, attributed to changes in DNA methylation patterns within the promoter regions of these cytokine genes.[3]

Furthermore, SAMe is involved in the transsulfuration pathway, which leads to the production of glutathione, a potent antioxidant. By bolstering cellular antioxidant defenses, SAMe can mitigate the oxidative stress that often accompanies and exacerbates inflammatory responses.

The following diagram illustrates the central role of SAMe in cellular methylation and its downstream anti-inflammatory effects.

Detailed Experimental Protocols

To facilitate further research into MMST and related compounds, this section outlines typical methodologies used to assess anti-inflammatory properties.

In Vitro Anti-inflammatory Assay: LPS-stimulated Macrophages

This protocol is designed to evaluate the effect of a test compound on the production of inflammatory cytokines by macrophages.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used animal model assesses the ability of a compound to reduce acute inflammation.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of S-adenosyl-L-methionine, a likely structural analogue of the compound of interest, MMST. The mechanisms of action, centered on epigenetic regulation and antioxidant effects, offer promising avenues for the development of novel anti-inflammatory therapeutics.

For researchers focused on MMST, the immediate next steps should involve:

-

Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the anti-inflammatory efficacy of MMST and SAMe.

-

Mechanism of Action Elucidation: Detailed investigation into whether MMST's primary mechanism aligns with SAMe's methyl-donating activity or if it possesses novel modes of action.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of MMST to understand its bioavailability and therapeutic window.

By leveraging the extensive knowledge base of SAMe, the research and development of MMST can be significantly accelerated, potentially leading to a new generation of effective and safe anti-inflammatory drugs.

References

- 1. S-adenosylmethionine mediates inhibition of inflammatory response and changes in DNA methylation in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.aston.ac.uk [research.aston.ac.uk]

- 3. S-adenosyl-L-methionine supplementation alleviates aortic dissection by decreasing inflammatory infiltration - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Silicon in Bone and Connective Tissue Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon, a ubiquitous trace element, has emerged as a critical player in the intricate processes of bone formation and the maintenance of connective tissue integrity. Traditionally overshadowed by calcium and vitamin D, a growing body of evidence now underscores the essentiality of silicon, primarily in the form of orthosilicic acid, for optimal skeletal health. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and analytical methodologies related to the role of silicon in bone and connective tissue. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the signaling pathways modulated by silicon, detailed experimental protocols for in vitro and in vivo studies, and a summary of quantitative data from key research findings.

Introduction

The structural integrity of the skeletal system and the resilience of connective tissues are fundamental to overall health. While the roles of calcium, phosphorus, and vitamin D in bone metabolism are well-established, the contribution of trace elements is an area of expanding research. Among these, silicon has garnered significant attention for its profound influence on bone mineralization and collagen synthesis.[1]

Dietary silicon deficiency in animal models has been shown to result in significant defects in skeletal and connective tissues.[1] Conversely, silicon supplementation has been associated with increased bone mineral density (BMD) and improved bone strength in both animal studies and human clinical trials.[2][3] The biologically active form of silicon is primarily orthosilicic acid (Si(OH)4), which is readily absorbed by the body.[4]

This guide delves into the molecular underpinnings of silicon's action, focusing on its impact on osteoblast function, collagen production, and the key signaling cascades that govern these processes. Furthermore, it provides detailed experimental protocols and a compilation of quantitative data to facilitate further research and development in this promising field.

Molecular Mechanisms of Silicon Action

Silicon's beneficial effects on bone and connective tissue are mediated through its influence on several key cellular and molecular processes.

Stimulation of Osteoblast Activity and Differentiation

Osteoblasts, the bone-forming cells, are a primary target of silicon's anabolic activity. In vitro studies have consistently demonstrated that physiological concentrations of orthosilicic acid stimulate osteoblast proliferation, differentiation, and mineralization.[4] This is evidenced by increased expression of key osteogenic markers such as alkaline phosphatase (ALP), osteocalcin (OCN), and Runx2.

Enhancement of Collagen Synthesis and Maturation

Collagen, particularly type I collagen, forms the organic matrix of bone and provides its tensile strength and flexibility. Silicon plays a pivotal role in both the synthesis and stabilization of collagen fibers. It is suggested that silicon is a structural component of glycosaminoglycans (GAGs) and is involved in the formation of cross-links between collagen and proteoglycans, thereby enhancing the stability and resilience of the extracellular matrix.[5]

Key Signaling Pathways

Silicon's influence on bone metabolism is orchestrated through the modulation of specific intracellular signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Studies have shown that orthosilicic acid can activate this pathway in osteoblasts, leading to enhanced osteogenesis.

Bone Morphogenetic Protein-2 (BMP-2) is a potent growth factor that induces osteoblast differentiation. The BMP-2 signaling cascade involves the phosphorylation of Smad proteins, which then translocate to the nucleus and activate the transcription factor RUNX2, a master regulator of osteogenesis. Silicon has been shown to upregulate components of this pathway, thereby promoting bone formation.

Experimental Evidence

The role of silicon in bone and connective tissue health is supported by a substantial body of evidence from in vitro, in vivo, and human studies.

In Vitro Studies

Cell culture experiments have provided crucial insights into the direct effects of silicon on bone cells.

Table 1: Summary of Quantitative Data from In Vitro Studies

| Cell Type | Silicon Compound & Concentration | Outcome Measure | Result | Citation |

| Human Osteoblast-like cells (MG-63) | Orthosilicic Acid (10 µM) | Type I Collagen Synthesis | 1.75-fold increase | [6] |

| Human Osteoblast-like cells (MG-63) | Orthosilicic Acid (10 µM) | Alkaline Phosphatase Activity | 1.5-fold increase | [6] |

| Human Osteoblast-like cells (MG-63) | Orthosilicic Acid (10 µM) | Osteocalcin Secretion | 1.2-fold increase | [6] |

| Human Osteoblast-like cells (MG-63, U2-OS) | Orthosilicic Acid (10 µM) | PI3K, p-Akt, p-mTOR expression | Significant increase | [7] |

In Vivo Animal Studies

Animal models have been instrumental in demonstrating the systemic effects of silicon on bone health.

Table 2: Summary of Quantitative Data from In Vivo Animal Studies

| Animal Model | Silicon Supplementation | Outcome Measure | Result | Citation |

| Ovariectomized (OVX) Rats | 500 mg Si/kg feed | Femur Bone Mineral Density (BMD) | Significant increase, preventing OVX-induced bone loss | [2][6] |

| Ovariectomized (OVX) Rats | 500 mg Si/kg feed | 5th Lumbar Vertebra BMD | Significant increase, preventing OVX-induced bone loss | [2][6] |

| Calcium-deficient OVX Rats | 500 mg Si/kg feed | Femur and Tibia BMD | Significant increase | [8] |

| Rats with Femoral Fracture | Silicon chelates + Vitamin D | Bone Regeneration | Accelerated differentiation of osteogenic cells and regeneration of spongy and compact bone | [9] |

Human Clinical Studies

Epidemiological and intervention studies in humans have provided evidence for the positive association between dietary silicon intake and bone health.

Table 3: Summary of Quantitative Data from Human Studies

| Study Population | Silicon Intake/Supplementation | Outcome Measure | Result | Citation |

| Premenopausal women and men | Higher dietary silicon intake | Hip Bone Mineral Density (BMD) | Significantly positively associated | [1] |

| Postmenopausal women on HRT | Higher dietary silicon intake | Hip and Spine BMD | Significantly positively associated | [1] |

| Osteopenic women | 6 mg/day choline-stabilized orthosilicic acid + Ca/Vit D3 | Femoral Neck BMD | Significant improvement in subgroup with baseline T-score < -1 | [10] |

| Osteoporotic women | Silicon treatment | Femoral BMD | Significant increase compared to fluoride, etidronate, and magnesium treatments | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of silicon on bone and connective tissue.

In Vitro Osteoblast Culture and Treatment with Orthosilicic Acid

-

Cell Culture: Human osteoblast-like cell lines (e.g., MG-63, Saos-2) or primary human osteoblasts are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Preparation of Orthosilicic Acid (OSA): A stock solution of OSA is prepared by hydrolyzing tetraethyl orthosilicate (TEOS) in deionized water. The solution is neutralized and filter-sterilized before use.

-

Treatment: Cells are seeded in multi-well plates. Once confluent, the culture medium is replaced with fresh medium containing various concentrations of OSA (e.g., 0, 10, 20, 50 µM).

-

Incubation: Cells are incubated for specific time periods (e.g., 24, 48, 72 hours) depending on the endpoint being measured.

Western Blot Analysis for Phosphorylated Proteins (e.g., p-Akt)

-

Sample Preparation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.[11] Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[11]

-

Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt) diluted in TBST with 5% BSA.[12]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]

Alizarin Red S Staining for Mineralization

-

Cell Fixation: After osteogenic induction, the cell culture medium is removed, and cells are washed with PBS. Cells are then fixed with 4% paraformaldehyde for 15-20 minutes at room temperature.[14]

-

Staining: The fixative is removed, and the cells are washed with deionized water. A 2% Alizarin Red S solution (pH 4.1-4.3) is added to each well and incubated for 20-30 minutes at room temperature.[14][15]

-

Washing: The staining solution is removed, and the wells are washed several times with deionized water to remove excess stain.

-

Visualization and Quantification: The stained mineralized nodules appear bright orange-red and can be visualized and photographed using a light microscope. For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance is measured at 562 nm.[14]

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cultured cells using a suitable kit (e.g., TRIzol). The quality and quantity of RNA are assessed, and cDNA is synthesized from the RNA template using a reverse transcription kit.[16]

-

qPCR: qPCR is performed using a thermal cycler with SYBR Green chemistry. Specific primers for target osteogenic genes (e.g., RUNX2, ALP, OCN, COL1A1) and a reference gene (e.g., GAPDH, ACTB) are used.[17][18]

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[16]

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

-

Animals: Female Wistar rats (e.g., 100 days old) are used.[2]

-

Surgical Procedure: Rats are anesthetized, and a bilateral ovariectomy is performed. A sham operation (laparotomy without ovary removal) is performed on the control group.[19]

-

Dietary Supplementation: The experimental group of OVX rats is fed a diet supplemented with a specific concentration of silicon (e.g., 500 mg Si/kg of feed).[19] The control OVX and sham groups receive a standard diet.

-

Duration: The experiment is typically conducted for a period of 4-12 weeks.[8][19]

-

Analysis: At the end of the study, femurs and lumbar vertebrae are collected for analysis of bone mineral density (BMD) and bone mineral content (BMC) using dual-energy X-ray absorptiometry (DEXA).[2] Blood samples can be collected to measure bone turnover markers.

In Vivo Femur Fracture Healing Model in Rats

-

Animals: Male Sprague-Dawley rats are commonly used.[20]

-

Fracture Creation: Under anesthesia, a standardized transverse fracture is created in the mid-diaphysis of the femur using a Gigli wire or a specialized osteotomy device.[21]

-

Fixation: The fracture is stabilized using an intramedullary pin or an external fixator.[21][22]

-

Treatment: The experimental group receives silicon supplementation (e.g., via diet or gavage).

-

Monitoring and Analysis: Fracture healing is monitored over time (e.g., 4, 8, 12 weeks) using radiography and micro-computed tomography (μCT).[20] At the end of the study, the femurs are harvested for histological and biomechanical testing.

Analytical Methods for Silicon Determination in Biological Samples

Accurate quantification of silicon in biological matrices is crucial for understanding its metabolism and role in health.

Table 4: Analytical Techniques for Silicon Quantification

| Technique | Principle | Sample Matrix | Detection Limit | Advantages | Disadvantages |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Atoms in a sample are excited in a high-temperature plasma and emit light at characteristic wavelengths. | Serum, urine, bone, tissues | ~2 mg/kg | High throughput, good precision | Potential for spectral interferences |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ions are generated in a plasma and separated based on their mass-to-charge ratio. | Serum, urine, tissues | ~110 µg/L | High sensitivity, isotopic analysis possible | More complex instrumentation, potential for polyatomic interferences |

| Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | A sample is atomized in a graphite tube, and the absorption of light by the atoms is measured. | Plasma, urine | ~0.17 mg/L | High sensitivity for some elements | Slower analysis time, matrix interferences |

| Gas Chromatography - Mass Spectrometry (GC-MS) | Volatile silicon compounds are separated by gas chromatography and detected by mass spectrometry. | Biological fluids, tissues | ng/g range | Speciation of organosilicon compounds | Requires derivatization for non-volatile species |

Sample Preparation for Silicon Analysis of Bone Tissue

-

Cleaning: The bone sample is thoroughly cleaned of any soft tissue.

-

Drying and Ashing: The bone is dried to a constant weight and then ashed in a muffle furnace at a high temperature (e.g., 600°C) to remove the organic matrix.

-

Digestion: The bone ash is digested using a mixture of strong acids, often including hydrofluoric acid (HF) to ensure complete dissolution of silica.[23] Microwave-assisted digestion can accelerate this process.

-

Dilution and Analysis: The digested sample is diluted to an appropriate concentration with deionized water before analysis by ICP-OES or ICP-MS.

Conclusion and Future Directions

The evidence strongly supports a significant and beneficial role for silicon in bone and connective tissue health. Its ability to stimulate osteoblast function, enhance collagen synthesis, and modulate key signaling pathways highlights its potential as a therapeutic agent for the prevention and treatment of osteoporosis and other skeletal disorders.

Future research should focus on several key areas:

-

Elucidating the precise molecular targets of orthosilicic acid within osteoblasts and other connective tissue cells.

-

Optimizing the dosage and formulation of silicon supplements for maximum efficacy and bioavailability.

-

Conducting large-scale, long-term clinical trials to definitively establish the role of silicon in fracture prevention and the management of osteoporosis.

-

Investigating the potential synergistic effects of silicon with other bone-health nutrients and pharmaceuticals.

-

Developing novel biomaterials incorporating silicon for enhanced bone regeneration and tissue engineering applications.